molecular formula C7H9N5O B182018 2-(1H-Purin-6-ylamino)ethanol CAS No. 4551-95-5

2-(1H-Purin-6-ylamino)ethanol

Cat. No.: B182018
CAS No.: 4551-95-5
M. Wt: 179.18 g/mol
InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N
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Description

2-(1H-Purin-6-ylamino)ethanol, with the CAS number 4551-95-5 and molecular formula C7H9N5O, is a purine-derived compound of significant interest in medicinal chemistry and anticancer research . The purine scaffold is a privileged structure in drug discovery due to its close resemblance to endogenous adenine, allowing it to compete with ATP at the binding sites of various kinase domains . This mechanism is central to the function of many targeted cancer therapies, particularly tyrosine kinase inhibitors. This compound serves as a key chemical intermediate and scaffold for the design and synthesis of more complex bioactive molecules. Research indicates that purine-containing hybrids, such as those incorporating hydrazone linkers, demonstrate potent antiproliferative activity and represent a promising strategy for developing dual inhibitors of key oncology targets like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) . Furthermore, conjugates linking a purine residue to other pharmacophores via aminopolymethylene linkers have shown high and selective cytotoxic activity against a panel of tumor cell lines, including murine mammary carcinoma and human colorectal adenocarcinoma, and function as inhibitors of DNA biosynthesis . Key Research Applications: As a core building block in the synthesis of novel purine-hydrazone hybrids for targeted cancer therapy . Investigation as a key component in cytotoxic conjugates for inhibiting tumor cell proliferation . Suitability for use in pharmacokinetic studies and analytical separation techniques, such as reverse-phase (RP) HPLC and UPLC methods . Chemical Identifiers: CAS Number: 4551-95-5 Molecular Formula: C7H9N5O Molecular Weight: 179.18 g/mol InChI Key: QFSMBOBIZVSDLV-UHFFFAOYSA-N This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7H-purin-6-ylamino)ethanol
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InChI

InChI=1S/C7H9N5O/c13-2-1-8-6-5-7(10-3-9-5)12-4-11-6/h3-4,13H,1-2H2,(H2,8,9,10,11,12)
Source PubChem
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InChI Key

QFSMBOBIZVSDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
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DSSTOX Substance ID

DTXSID10196544
Record name 2-(1H-Purin-6-ylamino)ethanol
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Molecular Weight

179.18 g/mol
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CAS No.

4551-95-5
Record name 2-(9H-Purin-6-ylamino)ethanol
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Record name N6-(2-Hydroxyethyl)adenine
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Record name 2-(1H-Purin-6-ylamino)ethanol
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Record name 2-(1H-purin-6-ylamino)ethanol
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Record name N6-(2-HYDROXYETHYL)ADENINE
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Synthetic Methodologies and Structural Modifications of 2 1h Purin 6 Ylamino Ethanol

Synthetic Routes for 2-(1H-Purin-6-ylamino)ethanol and Related Structures

The synthesis of this compound and its congeners predominantly relies on the functionalization of the purine (B94841) core. Key to these syntheses is the strategic introduction of substituents at specific positions of the purine ring.

Nucleophilic Aromatic Substitution on Halogenated Purines

A prevalent and effective method for the synthesis of 6-substituted purine derivatives, including this compound, is the nucleophilic aromatic substitution (SNAr) reaction on halogenated purines. researchgate.netnih.gov 6-Chloropurine (B14466) serves as a common and versatile starting material for this transformation. The chlorine atom at the C-6 position of the purine ring is susceptible to displacement by various nucleophiles, including amines.

The reaction of 6-chloropurine with ethanolamine (B43304) leads to the formation of this compound. This reaction is typically carried out in a suitable solvent, and the presence of a base may be required to facilitate the reaction. mdpi.com Microwave-assisted synthesis has been shown to be an efficient method for this transformation, often resulting in shorter reaction times and higher yields. researchgate.netrsc.org The reaction can also be performed under solvent-free conditions, offering a more environmentally friendly approach. researchgate.net

The reactivity of halogenated purines in SNAr reactions is influenced by the nature of the halogen and the substituents present on the purine ring. The leaving group ability of halogens in the purine system generally follows the order C-6 > C-2, meaning the C-6 position is more reactive towards nucleophilic attack. arkat-usa.org This inherent difference in reactivity allows for selective substitution at the C-6 position, even in di-halogenated purines like 2,6-dichloropurine. arkat-usa.orgresearchgate.net

Regioselectivity in Purine Derivatization at Position C-6

While the C-6 position of the purine ring is generally the most electrophilic and thus the primary site for nucleophilic attack, the regioselectivity of derivatization can be influenced by several factors. These include the nature of the substituent already present on the purine ring, the incoming nucleophile, and the reaction conditions.

In the case of 6-substituted purines, further derivatization can occur at other positions, most commonly at the N-7 or N-9 positions of the imidazole (B134444) ring. nih.govbeilstein-journals.org The regioselectivity of these subsequent reactions is often governed by a combination of electronic and steric effects. beilstein-journals.org For instance, the use of bulky substituents at the N-6 position can sterically hinder the approach of an electrophile to the proximal N-7 position, thereby favoring substitution at the N-9 position. beilstein-journals.org

Direct C-H functionalization reactions have also emerged as a powerful tool for the regioselective modification of purines. researchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials and can provide direct access to C-6 substituted purines. researchgate.net For example, a highly regioselective C6-H hydroxyalkylation of purines has been reported, proceeding via the α-C(sp³)–H functionalization of alcohols. researchgate.net

Design and Synthesis of Analogues Bearing the 2-Aminoethanol Moiety

The 2-aminoethanol side chain is a key pharmacophoric element in many biologically active purine derivatives. The design and synthesis of analogues focus on systematically modifying both the purine heterocycle and the ethanolamine side chain to probe the structure-activity relationship and optimize biological activity.

Systematic Modification of the Purine Heterocycle

Modification of the purine heterocycle in analogues of this compound involves introducing various substituents at different positions of the purine ring. This can be achieved through a variety of synthetic strategies, including:

Substitution at the C-2 position: Starting from 2,6-dichloropurine, selective nucleophilic substitution at the C-6 position with ethanolamine can be followed by a second substitution at the C-2 position with other amines or functional groups. arkat-usa.orgresearchgate.net The lower reactivity of the C-2 chlorine compared to the C-6 chlorine allows for this sequential and selective functionalization. arkat-usa.org

Substitution at other positions: Direct C-H activation methods and other cross-coupling reactions can be employed to introduce substituents at the C-8 position of the purine ring. nih.gov

Annulation to the purine core: The purine ring system can be extended by fusing other heterocyclic rings, leading to novel polycyclic structures. ekb.eg

Derivatization of the Ethanolamine Side Chain

The ethanolamine side chain can also be readily modified to investigate its role in molecular recognition and biological activity. Common derivatization strategies include:

Alkylation of the amino group: The secondary amine of the ethanolamine side chain can be alkylated to introduce various alkyl or substituted alkyl groups.

Modification of the hydroxyl group: The terminal hydroxyl group can be esterified, etherified, or replaced with other functional groups.

Chain extension or truncation: Analogues with longer or shorter amino alcohol side chains, such as 3-aminopropanol, have been synthesized to study the effect of side chain length on activity. arkat-usa.org

Introduction of cyclic moieties: The ethanolamine side chain can be incorporated into a cyclic structure.

Stereochemical Considerations in the Synthesis of Chiral Analogues

The introduction of stereocenters into the this compound scaffold can lead to analogues with distinct biological activities. Stereochemical control is therefore a crucial aspect of the synthesis of chiral analogues.

Chirality can be introduced in several ways:

Use of chiral starting materials: Chiral amino alcohols can be used as nucleophiles in the SNAr reaction with 6-chloropurine. For example, the use of enantiomerically pure amino acids as starting materials can lead to chiral N-(purin-6-yl)amino acid derivatives. researchgate.net

Asymmetric synthesis: Asymmetric reactions can be employed to create stereocenters in a controlled manner. For instance, organocatalytic asymmetric aza-Michael addition reactions have been used to synthesize chiral acyclonucleosides. researchgate.net

Resolution of racemates: Racemic mixtures of chiral analogues can be separated into their individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. google.com

It is important to note that some synthetic procedures can lead to racemization of existing stereocenters. researchgate.net Therefore, careful selection of reaction conditions and purification methods is essential to obtain enantiomerically pure compounds. The absolute configuration of chiral analogues is often determined using techniques such as X-ray crystallography or by comparison with known standards. acs.org

Methodological Advancements in Purine Synthesis for Research Applications

The synthesis of purine derivatives is a cornerstone of medicinal chemistry and chemical biology, driven by the diverse biological activities these compounds exhibit. rsc.orgekb.eg The development of novel and efficient synthetic methodologies is crucial for accessing new chemical entities for research and drug discovery. numberanalytics.comthieme.de In recent years, significant progress has been made in the synthesis of N6-substituted purines, such as this compound, focusing on improving yield, selectivity, and the ability to generate diverse molecular libraries. rsc.orgrsc.orgresearchgate.net These advancements include the refinement of classical methods and the introduction of novel reagents and catalytic systems. numberanalytics.comthieme.de

The primary and most established method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated purine precursor, typically 6-chloropurine, with ethanolamine. doi.orgmdpi.com This reaction leverages the high electrophilicity of the C6 position on the purine ring, making it susceptible to attack by amine nucleophiles. arkat-usa.org Researchers have employed various conditions to optimize this transformation, often refluxing the reactants in a suitable solvent like water, n-butanol, or ethanol (B145695), sometimes with the addition of a base to facilitate the reaction. mdpi.comarkat-usa.org For instance, reacting 6-chloropurine with ω-amino acids in a refluxing aqueous sodium carbonate solution is a well-documented analogous procedure. mdpi.com A similar reaction between 6-chloropurine-2'-deoxyriboside (B7971090) and ethanolamine has been shown to produce the desired N6-substituted product in high yield (86%). researchgate.net

A significant advancement in the synthesis of N6-substituted purines is the use of modern coupling reagents to facilitate the SNAr reaction under milder conditions and with improved yields. One such development is the application of 1-H-benzotriazol-1-yloxytris(dimethylamino)phosphoniumhexafluorophosphate (BOP) as a mediating agent. nih.govresearchgate.net This method has been successfully used for the synthesis of various adenosine (B11128) derivatives. The reaction proceeds by activating a protected inosine (B1671953) derivative with BOP and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by the addition of ethanolamine. This approach resulted in the formation of the N1,N6-ethanoadenosine derivative in an impressive 86–90% yield, showcasing a substantial improvement over previous routes. nih.gov

Further methodological progress has been achieved by modifying the purine starting material to allow for sequential and selective substitutions, thereby enabling the creation of more complex and structurally diverse derivatives. A key strategy involves starting with 2,6-dichloropurine. arkat-usa.orgresearchgate.net The chlorine atom at the C6 position is significantly more reactive than the one at the C2 position. arkat-usa.org This difference in reactivity allows for a selective substitution at C6 with ethanolamine first, yielding 2-(2-chloro-9H-purin-6-ylamino)ethanol. arkat-usa.orgresearchgate.net This intermediate can then undergo a second nucleophilic substitution at the C2 position with a different amine, providing a straightforward route to a library of 2,6-disubstituted purine analogs. arkat-usa.org

Recent advances also encompass the development of catalytic systems, such as palladium-catalyzed cross-coupling reactions, which have become powerful tools for modifying the purine scaffold, although they are more commonly used for C-C bond formation. thieme.de Additionally, techniques like microwave-assisted synthesis are being employed to accelerate reaction times and improve the efficiency of purine synthesis in general. numberanalytics.com The continuous evolution of these synthetic strategies provides researchers with a robust toolkit for the rational design and synthesis of novel purine derivatives for a wide range of research applications. rsc.orgnumberanalytics.com

Data Tables

Table 1: Selected Synthetic Routes for this compound and Related Precursors This table is interactive. You can sort and filter the data.

Starting Material Reagent(s) Product Yield Reference
6-Chloropurine O-silylated aminoalcohols N6-(ω-hydroxyalkyl)purines N/A doi.org
6-Chloropurine ω-Amino acid, Na2CO3, H2O N-(Purin-6-yl)amino carboxylic acids 51-56% mdpi.com
2,6-Dichloropurine Ethanolamine, DIPEA, n-BuOH 2-(2-Chloro-9H-purin-6-ylamino)ethanol 57% arkat-usa.org
3′,5′-O-(di-tert-butyl)silyl-2′-O-dimethyl(tert-butyl)silyl-inosine BOP, DBU, Ethanolamine N1,N6-Ethanoadenosine derivative 86-90% nih.gov

Table 2: Advanced Methodologies in Purine Synthesis This table is interactive. You can sort and filter the data.

Methodology Key Reagents/Conditions Advantage Application Example Reference
BOP-Mediated SNAr BOP, DBU High yield, mild conditions Synthesis of N6-substituted adenosine analogs nih.govresearchgate.net
Selective Disubstitution 2,6-Dichloropurine Access to diverse 2,6-disubstituted purines Synthesis of cardiogenol analogs arkat-usa.orgresearchgate.net
Microwave-Assisted Synthesis Microwave irradiation Accelerated reaction times, improved yields General purine synthesis numberanalytics.com
Catalytic Synthesis Transition metals Improved efficiency and selectivity General purine synthesis numberanalytics.com

Molecular Mechanisms and Biological Interactions of 2 1h Purin 6 Ylamino Ethanol

Ligand-Target Recognition and Binding Interactions

The ability of 2-(1H-Purin-6-ylamino)ethanol to bind to specific biological molecules is the foundation of its pharmacological activity. As a purine (B94841) analog, it is positioned to interact with proteins that have evolved to bind natural purines such as adenine (B156593) and guanine.

Interactions with Purine-Binding Proteins and Enzymes

Purine-binding proteins and enzymes are a broad category of macromolecules that play fundamental roles in cellular metabolism, signaling, and replication. Due to its core purine structure, this compound is a candidate for interaction with these targets. The ethanol (B145695) linker provides a flexible connection that may allow the compound to fit into the binding sites of various purine-binding proteins or enzymes.

Research into purine derivatives has shown they can inhibit enzymes like cyclin-dependent kinases (CDKs). The structural similarity of this compound to nucleoside analogs, where the ethanol group replaces the complex sugar moiety, suggests it might compete with natural purines in metabolic pathways or interact with enzymes that process them. While specific binding studies on this compound are not extensively detailed, the broader class of purine analogs is known to interact with a wide array of proteins, including kinases and dehydrogenases. ebi.ac.uk For instance, cytokinin dehydrogenase, an enzyme involved in plant hormone regulation, binds to cytokinin, a class of purine derivatives. ebi.ac.uk

Receptor Agonism/Antagonism Studies (e.g., Adenosine (B11128) Receptors)

Adenosine receptors are a major class of purinergic receptors and are critical in mediating the physiological effects of adenosine in numerous tissues, including the brain, heart, and immune cells. nih.govacs.orgphysiology.org These G protein-coupled receptors (GPCRs) are classified into four subtypes: A1, A2A, A2B, and A3. nih.govresearchgate.net They differ in their affinity for adenosine and the downstream signaling pathways they activate. archivesofmedicalscience.com A1 and A3 receptors typically couple to Gi/Go proteins to decrease cyclic AMP (cAMP) levels, while A2A and A2B receptors couple to Gs proteins to increase cAMP. nih.govarchivesofmedicalscience.com

Given that this compound is an analog of adenosine, it is hypothesized to interact with these receptors. However, specific studies defining it as an agonist or antagonist for adenosine receptor subtypes are limited. The development of other purine derivatives has led to highly selective agonists and antagonists for these receptors, which are used to probe their physiological roles and as potential therapeutics. nih.govphysiology.org For example, selective A1 agonists are studied for their cardioprotective effects, while A2A antagonists are investigated for neurodegenerative disorders. physiology.org The interaction of any purine analog with these receptors is highly dependent on the specific substitutions on the purine ring, which determine affinity and efficacy (agonist vs. antagonist activity). acs.orgacs.org

Table 1: Adenosine Receptor Subtypes and Their General Functions
Receptor SubtypeG-Protein CouplingPrimary Signaling EffectGeneral Functions
A1Gi/GoDecreases cAMPCardioprotection, neural inhibition, anti-inflammatory. nih.govacs.org
A2AGsIncreases cAMPVasodilation, immunosuppression, neuronal modulation. nih.govnih.gov
A2BGs (can also couple to Gq)Increases cAMP (and/or PLC activation)Inflammation, bronchoconstriction, angiogenesis. nih.govjci.org
A3Gi/GoDecreases cAMPPro-inflammatory or anti-inflammatory depending on context, cell proliferation modulation. nih.govnih.gov

Modulation of Intracellular Signaling Pathways

By interacting with key proteins and receptors, this compound can modulate complex intracellular signaling networks that govern cell fate decisions such as proliferation, survival, and differentiation.

Impact on Purinergic Signaling System Dynamics

The purinergic signaling system is a ubiquitous regulatory network where extracellular nucleotides and nucleosides, such as ATP and adenosine, act as signaling molecules. nih.govresearchgate.net This system comprises purinergic receptors (P1 and P2), transporters, and a cascade of ecto-enzymes (like CD39 and CD73) that control the extracellular concentration of these signaling molecules. nih.govnih.gov

As an adenosine analog, this compound has the potential to perturb the delicate balance of the purinergic system. It could act as a ligand for adenosine receptors (P1), potentially mimicking or blocking the effects of endogenous adenosine. archivesofmedicalscience.com The release of purine nucleotides from stressed or damaged cells is a key feature of this system, and the subsequent generation of adenosine is often a signal for cytoprotection or inflammation modulation. archivesofmedicalscience.com By interacting with components of this pathway, a compound like this compound could influence physiological responses to ischemia, inflammation, and cellular stress. nih.gov

Interference with Protein Kinase Cascades (e.g., CDK9/Cyclin T1, PI3K)

Protein kinase cascades are central to signal transduction, and their dysregulation is a hallmark of many diseases, including cancer. Purine analogs are well-known for their ability to inhibit protein kinases, often by competing with ATP for the enzyme's binding site. nih.gov

Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1: The CDK9/Cyclin T1 complex is a key transcriptional regulator, forming the catalytic core of the positive transcription elongation factor b (P-TEFb). uniprot.orgembopress.org P-TEFb phosphorylates RNA Polymerase II and other factors to release it from promoter-proximal pausing, thereby enabling productive gene transcription. nih.govembopress.org Inhibition of CDK9 leads to the downregulation of short-lived proteins, including key survival factors in cancer cells, making it an attractive therapeutic target. nih.govnih.gov

While direct inhibition of CDK9 by this compound is not explicitly documented in the provided sources, many purine-based small molecules are potent CDK inhibitors. aacrjournals.org Roscovitine, for example, is a purine derivative that inhibits several CDKs, including CDK9. aacrjournals.org The structural motif of a substituted purine is common among CDK inhibitors, suggesting that this compound could potentially exhibit similar activity. nih.govcore.ac.uk

Table 2: The CDK9/Cyclin T1 Complex and Examples of Purine-Based Inhibitors
ComplexFunctionExample InhibitorInhibitor's Chemical Class
CDK9/Cyclin T1 (P-TEFb)Regulates transcriptional elongation by phosphorylating RNA Polymerase II. uniprot.orgembopress.orgRoscovitine (Seliciclib)Substituted Purine. aacrjournals.org
Essential for the expression of anti-apoptotic proteins like Mcl-1. nih.govFlavopiridol (Alvocidib)Flavonoid (acts as a potent CDK9 inhibitor). nih.gov

Phosphatidylinositol 3-kinase (PI3K): The PI3K signaling pathway is a critical cascade involved in cell growth, proliferation, survival, and motility. nih.govgoogle.com Dysregulation of this pathway is one of the most common events in human cancers. google.com Several purine-based compounds have been developed as PI3K inhibitors. A prominent example is Idelalisib, a selective inhibitor of the PI3Kδ isoform, which contains a purin-6-ylamino moiety. nih.govpharmacompass.com This structural similarity suggests a potential mechanism of action for this compound. By binding to the ATP-binding pocket of PI3K, such inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), thereby halting downstream signaling through effectors like Akt. google.comoncotarget.com

Influence on Key Regulatory Enzymes (e.g., Phosphatidylinositol 3-kinase)

The influence of this compound extends to key regulatory enzymes that control cellular signaling networks. The Phosphatidylinositol 3-kinase (PI3K) family is a prime example of such enzymes.

PI3Ks are a family of lipid kinases divided into three classes (I, II, and III) based on their structure and substrate specificity. google.com Class I PI3Ks are the most studied in the context of cancer and inflammation and are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). oncotarget.com These enzymes are central nodes in signaling pathways activated by growth factors and G protein-coupled receptors. oncotarget.com

The development of inhibitors targeting specific PI3K isoforms has been a major focus in drug discovery. oncotarget.com The purine scaffold has proven to be a versatile template for designing potent and selective PI3K inhibitors. nih.govgoogle.com For instance, Idelalisib's selective inhibition of the p110δ isoform, which is primarily expressed in leukocytes, has made it an effective therapy for certain B-cell malignancies. google.comnih.gov The shared "purin-6-ylamino" core between Idelalisib and this compound strongly implies that the latter could also interact with and potentially inhibit PI3K enzymes, thereby impacting cell survival and proliferation pathways. nih.govgoogle.com

Table 3: Classes of Phosphatidylinositol 3-Kinase (PI3K) Enzymes
ClassCatalytic SubunitsKey Activating SignalsPrimary Cellular Roles
Class Ip110α, p110β, p110δ, p110γReceptor Tyrosine Kinases, GPCRs. oncotarget.comCell growth, survival, proliferation, trafficking. google.com
Class IIPI3K-C2α, PI3K-C2β, PI3K-C2γVarious cell surface receptors.Membrane trafficking, cell adhesion. google.com
Class IIIVps34Amino acid availability.Autophagy, vesicular trafficking. google.com

Effects on Nucleic Acid Metabolism and Biosynthesis Pathways

As a derivative of adenine, this compound has the potential to influence the complex pathways of nucleic acid metabolism. These pathways are tightly regulated and crucial for cell growth, proliferation, and genetic integrity. The introduction of a synthetic analogue can lead to various effects, from competitive inhibition of enzymes to incorporation into DNA and RNA, potentially disrupting their normal function.

Studies on De Novo Purine Synthesis

The de novo purine synthesis pathway is a multi-step process that assembles purine rings from simpler precursor molecules. This pathway is essential for producing the purine nucleotides, adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), which are the building blocks of nucleic acids. Due to the structural analogy of this compound to adenine, it is hypothesized that this compound could interfere with this pathway.

While direct studies on the effect of this compound on de novo purine synthesis are not extensively documented, research on its corresponding nucleoside, N6-(2-hydroxyethyl)adenosine, provides some insights. For instance, studies on the production of N6-(2-hydroxyethyl)adenosine in Cordyceps species have shown a competitive relationship with the production of adenosine. acs.org This suggests that their biosynthetic pathways may share common precursors or enzymes, hinting at a possible interaction with the purine metabolic network.

Purine analogues are known to exert their biological effects by inhibiting key enzymes in the de novo synthesis pathway. For example, 6-mercaptopurine (B1684380), another adenine analogue, is a well-known inhibitor of several enzymes in this pathway. Given its structure, this compound could potentially be metabolized to a nucleotide form and subsequently interfere with the enzymes that utilize adenosine or its derivatives as substrates. However, specific enzymatic assays and metabolic studies are required to confirm and characterize such potential inhibitory effects.

Investigations into Nucleic Acid Incorporation Potential

A key aspect of the biological activity of many nucleoside and nucleobase analogues is their potential for incorporation into DNA and RNA. Once incorporated, these analogues can disrupt the structure and function of nucleic acids, leading to effects such as chain termination, mutagenesis, or altered protein binding.

Furthermore, the nucleoside form, N6-(2-hydroxyethyl)adenosine, is classified as a purine nucleoside analogue, a class of compounds known for their ability to inhibit DNA synthesis and induce apoptosis, often through their incorporation into nucleic acids. abmole.commedchemexpress.com The potential for this compound to be converted to its corresponding nucleotide and subsequently incorporated into DNA or RNA remains a critical area for future research to fully understand its biological activities.

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and rationalize the biological activities of molecules like this compound. These methods provide insights into the structural features that govern its interactions with biological targets and can guide the design of future experiments.

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For N6-substituted purine derivatives, the nature of the substituent at the N6 position is a critical determinant of their biological effects.

SAR studies on various N6-substituted adenosine analogues have revealed that the size, shape, and electronic properties of the N6-substituent significantly impact their affinity and selectivity for different biological targets, such as adenosine receptors. For example, in a series of N6-substituted 2',3'-dideoxypurine nucleosides, the antiviral activity was found to be highly dependent on the bulk of the N6-substituent, with an N6-methyl group showing the highest potency. nih.gov This suggests a "bulk tolerance effect" at the 6-position of the purine ring. nih.gov

Table 1: Inferred Structure-Activity Relationships for N6-Substituted Purines

Structural Feature Inferred Impact on Activity Supporting Rationale
N6-Substituent Size Potency is sensitive to the bulk of the substituent. nih.gov A "bulk tolerance effect" is observed, where optimal size leads to maximal activity. nih.gov
N6-Substituent Polarity The presence of polar groups like hydroxyls can enhance binding through hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor.

| N6-Substituent Flexibility | A flexible side chain can allow the molecule to adopt an optimal conformation for binding. | The ethyl linker in the hydroxyethyl (B10761427) group provides conformational flexibility. |

Molecular Docking and Pharmacophore Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method can provide valuable insights into the binding mode and affinity of this compound with potential biological targets.

While specific docking studies for this compound are not widely reported, a study on its nucleoside, N6-(2-hydroxyethyl)adenosine, investigated its interaction with human serum albumin (HSA). nih.gov This study used fluorescence spectroscopy and molecular docking to show that N6-(2-hydroxyethyl)adenosine binds to HSA, with hydrogen bonding and van der Waals forces being the primary interaction forces. nih.gov Such studies are crucial for understanding the pharmacokinetics and distribution of the compound in the body.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For purine derivatives, a typical pharmacophore model might include hydrogen bond donors and acceptors on the purine ring and specific hydrophobic or polar features on the N6-substituent. heteroletters.orgrsc.org Computational studies have been employed to develop pharmacophore models for various classes of substituted purines to predict their anticancer and other biological activities. heteroletters.orgrsc.org

Table 2: Potential Molecular Docking and Pharmacophore Modeling Applications

Computational Method Potential Application for this compound Expected Insights
Molecular Docking Prediction of binding to key enzymes in purine metabolism or DNA polymerases. Identification of key amino acid residues involved in binding and estimation of binding affinity.

| Pharmacophore Modeling | Development of a 3D model of features required for a specific biological activity. | Guidance for the design of new, more potent analogues with improved selectivity. |

Theoretical Studies on Electronic Structure and Reactivity

Theoretical quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net These studies can help to explain the intrinsic properties of this compound that underlie its biological interactions.

For adenosine and its derivatives, theoretical studies have been used to determine the most likely sites for protonation, which is crucial for understanding their behavior in biological systems. acs.org Such studies have also been employed to analyze the antioxidant properties of adenosine derivatives by calculating reactivity indices and examining the distribution of frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov

The electronic properties of the purine ring system in this compound, such as the distribution of electron density and the energies of the frontier orbitals, will dictate its reactivity and its ability to participate in non-covalent interactions like pi-stacking and hydrogen bonding. The hydroxyethyl substituent will also influence these properties. Theoretical studies can quantify these effects and provide a rational basis for the observed biological activities of this and related compounds. chemrj.orgresearchgate.net

Biological Activities and Research Applications in Cellular and Pre Clinical Models

Cellular Responses to 2-(1H-Purin-6-ylamino)ethanol and Analogues

The cellular responses to this compound and its related compounds are multifaceted, impacting fundamental processes such as cell proliferation, programmed cell death, and differentiation.

The regulation of the cell cycle is a critical process that ensures the fidelity of cell division. Disruptions in this process are a hallmark of diseases like cancer. creativebiolabs.netnih.gov Purine (B94841) derivatives, including analogues of this compound, have been investigated for their ability to modulate the cell cycle.

Research has shown that some purine analogues can inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. For instance, N6-Benzyladenosine, an adenosine (B11128) receptor agonist, has been found to arrest the cell cycle in the G0/G1 phase. medchemexpress.com While direct studies on this compound's effect on specific cell cycle phases are not extensively detailed in the provided results, the inhibitory action of its analogues on CDKs suggests a potential mechanism for controlling cell proliferation. The compound's impact on cell viability is often dose- and time-dependent. nih.gov

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. scielo.org Inducing apoptosis in cancer cells is a key strategy in cancer therapy. medchemexpress.comacs.org this compound has demonstrated the ability to induce apoptosis in cancer cells. nih.govmedchemexpress.com

Studies on gastric carcinoma cells (SGC-7901 and AGS) revealed that HEA treatment leads to caspase-dependent apoptosis. nih.gov This involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.gov Key findings include:

Increased Caspase Activity: HEA treatment resulted in elevated expression of caspase-3, -8, -9, and -12. nih.gov

Mitochondrial Dysfunction: The compound induced the production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.govmedchemexpress.com

Endoplasmic Reticulum (ER) Stress: HEA was found to trigger intracellular Ca2+-related endoplasmic reticulum stress, which can lead to apoptosis. nih.gov

The pro-apoptotic activity of N6-modified adenosine analogs, such as isopentenyladenosine, in leukemia cells further supports the potential of these compounds to induce cell death through mechanisms like ATP depletion and mitochondrial dysfunction. vulcanchem.com

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is governed by changes in the epigenome, including DNA methylation. nih.gov The ability to modulate cell differentiation and reprogram cells holds significant therapeutic potential. researchgate.netmdpi.com

Some purine derivatives have been shown to influence cell differentiation. For example, Kinetin (N6-furfuryladenine), a cytokinin, is involved in cell division and differentiation. medchemexpress.com Another compound, reversine, a 2,6-diamino-substituted purine, has been reported to induce the de-differentiation of lineage-committed cells into progenitor cells that can then differentiate into other cell types like osteoblasts and adipocytes. researchgate.netarkat-usa.org While direct evidence for this compound's role in differentiation and reprogramming is limited in the provided search results, the activities of its structural analogues suggest a potential area for future research.

Induction of Apoptosis and Programmed Cell Death Mechanisms

Investigations in Specific Biological Systems

The biological activities of this compound have been explored in specific disease models, particularly in cancer and mycobacterial infections.

The anticancer properties of this compound have been demonstrated in various in vitro cancer models. nih.govmedsci.org The compound exerts cytotoxic effects against cancer cells in a dose- and time-dependent manner. nih.gov

In a study on gastric carcinoma cell lines SGC-7901 and AGS, HEA showed significant cytotoxic effects with IC50 values of 86.66 μM and 94.46 μM, respectively. nih.gov The antineoplastic activity is attributed to the induction of apoptosis via ER stress and autophagy. mdpi.comnih.gov The compound's ability to inhibit the NF-κB/Smad signaling pathway also contributes to its antitumor effects. medchemexpress.com

Table 1: In Vitro Antineoplastic Activity of this compound (HEA)

Cell Line Cancer Type Key Findings Reference
SGC-7901 Gastric Carcinoma IC50 of 86.66 μM; induces apoptosis, ROS production, and mitochondrial depolarization. nih.gov
AGS Gastric Carcinoma IC50 of 94.46 μM; exerts cytotoxic effects. nih.gov

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. nih.gov Purine derivatives have emerged as a promising class of compounds with antimycobacterial activity. researchgate.netnih.govnih.gov

Research has focused on synthesizing and testing various N-(purin-6-yl) and N-(2-aminopurin-6-yl) amino acid and dipeptide conjugates for their efficacy against M. tuberculosis. researchgate.netnih.gov While specific data on the direct antimycobacterial activity of this compound is not extensively detailed, studies on related purine analogues have shown significant inhibitory effects. For example, N-(2-Aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids were identified as highly active compounds against M. tuberculosis H37Rv and multidrug-resistant strains. nih.gov Prodrugs of some acyclic nucleoside phosphonates, which are structurally related, have shown the ability to arrest the growth of a virulent strain of M. tuberculosis with MIC50 values as low as 4.5 μM. acs.org

Table 2: Compound Names Mentioned

Compound Name
This compound
N6-(2-hydroxyethyl)adenosine (HEA)
Adenosine
Isopentenyladenosine
N6-Benzyladenosine
Kinetin (N6-furfuryladenine)
Reversine
N-(2-Aminopurin-6-yl)-glycyl-(S)-glutamic acid
N-(purin-6-yl)-glycyl-(S)-glutamic acid

Role as Cytokinins in Plant Growth and Development Studies

Cytokinins are a class of plant hormones that play a pivotal role in regulating numerous aspects of plant growth and development, including cell division, shoot formation, and leaf senescence. frontiersin.org The activity of cytokinins is intrinsically linked to their chemical structure, particularly the nature of the side chain attached to the N6-position of the purine ring. frontiersin.orgpnas.org

Research into the structure-activity relationships of cytokinin analogues has revealed that modifications to this side chain can significantly influence their biological potency. pnas.org For instance, the presence and position of a hydroxyl group on the N6-isopentyl side chain of dihydrozeatin-related compounds have been shown to be critical for their cytokinin activity. pnas.org Specifically, this compound, which features a hydroxyethyl (B10761427) group at the N6-position, is recognized as a cytokinin. chemicalbook.com Its activity is often compared to other N6-substituted purines in bioassays to understand the structural requirements for cytokinin receptor binding and subsequent physiological responses. pnas.orgnih.gov

Studies on various cytokinin derivatives have demonstrated that even subtle changes, such as the introduction of a hydroxyl group, can alter the molecule's interaction with cytokinin receptors, thereby modulating its effect on plant growth. frontiersin.orgpnas.org The investigation of compounds like this compound contributes to a deeper understanding of cytokinin signaling pathways and provides a basis for the development of synthetic plant growth regulators with specific activities. theses.czresearchgate.net

Table 1: Investigated Cytokinin-Related Compounds and their Research Context

Compound Name Research Focus Key Findings
6-(BETA-HYDROXYETHYLAMINO)-PURINE Synthesis and properties. chemicalbook.com Also known as this compound. chemicalbook.com
Zeatin Structure-activity relationships. pnas.org A highly active natural cytokinin used as a benchmark in bioassays. pnas.org
Dihydrozeatin Influence of side-chain hydroxylation on activity. pnas.org The position of the hydroxyl group on the side chain significantly affects cytokinin activity. pnas.org
6-(3-methyl-2-butenylamino)purine (2iP) Naturally occurring cytokinin activity. pnas.org Found in nature and exhibits significant cytokinin activity. pnas.org

Contributions to Research on Inflammatory and Immune Responses

The purinergic signaling system, which includes purine derivatives as signaling molecules, is increasingly recognized for its role in modulating inflammatory and immune processes. While direct studies on the immunomodulatory effects of this compound are not extensively detailed in the provided context, the broader family of purine derivatives has been a subject of significant investigation in this area.

Ethanol (B145695) consumption has been shown to impact the immune system, and its metabolism can lead to alterations in the levels of various signaling molecules and inflammatory mediators. frontiersin.orgmdpi.com Chronic alcohol administration can lead to an increased susceptibility to infections and is associated with changes in the production of cytokines, which are key signaling proteins in the immune system. frontiersin.orgmdpi.comugr.es For instance, studies have shown that alcohol can modulate the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.comnih.govmdpi.com

Research on alcohol's impact on the immune system often involves measuring these cytokine responses in various models. nih.govmdpi.com Given that this compound contains both a purine core and an ethanol-like side chain, it represents a molecule of interest for dissecting the specific contributions of purinergic signaling in the context of alcohol-related immune modulation. Purine analogs are known to interact with Toll-like receptors (TLRs), which are crucial for initiating innate immune responses. mdpi.com For example, Imiquimod, a purine-like molecule, is an immune response modifier that acts as a TLR7 agonist. drugbank.com This highlights the potential for synthetic purine derivatives to influence immune signaling pathways.

Table 2: Key Cytokines and Proteins in Alcohol-Related Immune Response Studies

Cytokine/Protein Role in Immune Response Observed Changes with Alcohol
Interleukin-6 (IL-6) Pro- and anti-inflammatory activities. mdpi.com Increased levels observed with chronic alcohol consumption. mdpi.commdpi.com
Interleukin-8 (IL-8) Chemoattractant for neutrophils. mdpi.com Changes in levels are dependent on alcohol dose and drinking history. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory cytokine. mdpi.com Levels can be elevated with chronic alcohol use. mdpi.com
Interleukin-10 (IL-10) Anti-inflammatory cytokine. mdpi.com Increased levels observed after heavy alcohol consumption. mdpi.com

Hepatic Metabolic Regulation Studies

The liver is the primary site of ethanol metabolism, and chronic alcohol consumption can lead to significant metabolic dysregulation, often culminating in conditions like fatty liver disease. wjgnet.comunl.eduresearchgate.net The metabolic effects of ethanol are complex, involving alterations in various signaling pathways and the expression of key metabolic enzymes and transcription factors. wjgnet.comjci.orgijbs.com

One of the key consequences of ethanol metabolism is an increase in the NADH/NAD+ ratio, which shifts cellular metabolism towards reductive synthesis and away from fatty acid oxidation, contributing to fat accumulation in hepatocytes. unl.edu Research has highlighted the role of transcription factors such as Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) in this process. wjgnet.comjci.org Ethanol can increase the activity of SREBP-1, which promotes the synthesis of fatty acids and triglycerides, while inhibiting PPAR-α, a key regulator of fatty acid oxidation. wjgnet.comjci.org

Furthermore, inflammatory mediators like TNF-α, which can be elevated in response to alcohol, are also implicated in the regulation of hepatic lipid metabolism. wjgnet.com TNF-α can upregulate SREBP-1 expression, further contributing to the development of fatty liver. wjgnet.com Studies investigating the metabolic effects of ethanol often employ metabolomics and proteomics approaches to identify changes in hepatic metabolic networks. unl.edu These studies have revealed alterations in pathways such as glycolysis and lipid biosynthesis following chronic ethanol administration. unl.edu While the direct effects of this compound on hepatic metabolism have not been the primary focus of the provided search results, its structural components suggest a potential to interact with pathways affected by both purine signaling and ethanol metabolism. For instance, adenosine, a purine nucleoside, has been shown to play a role in ethanol-induced fatty liver through its receptors. jci.orgresearchgate.net

Table 3: Key Regulators in Alcohol-Induced Hepatic Metabolic Changes

Regulator Function Effect of Ethanol
SREBP-1 Transcription factor promoting lipogenesis. wjgnet.comjci.org Activated by ethanol, leading to increased fatty acid synthesis. wjgnet.comjci.org
PPAR-α Transcription factor promoting fatty acid oxidation. wjgnet.comjci.org Inhibited by ethanol, leading to decreased fatty acid breakdown. wjgnet.comjci.org
TNF-α Pro-inflammatory cytokine. wjgnet.com Overproduction can regulate lipid metabolism-associated transcription factors. wjgnet.com
AMP-activated protein kinase (AMPK) Key regulator of cellular energy metabolism. researchgate.netjci.org Ethanol can inhibit its activation, contributing to fatty acid accumulation. jci.org

Analytical and Biophysical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise molecular structure of 2-(1H-Purin-6-ylamino)ethanol and its derivatives is confirmed using advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For N6-substituted purine (B94841) derivatives, Electrospray Ionization (ESI) is a common method. In the analysis of the related nucleoside, N6-(2-hydroxyethyl)adenosine, ESI-MS in positive ion mode identified a protonated pseudomolecular ion [M+H]⁺. mdpi.com The fragmentation of this ion produced a significant product ion corresponding to the cleavage of the glycosidic bond, leaving the this compound moiety. mdpi.com Similarly, LC-MS/MS methods are developed for the sensitive quantification of related DNA adducts like N6-(2-hydroxyethyl)-2'-deoxyadenosine in biological samples. researchgate.net Isotope dilution mass spectrometry provides a highly accurate and reproducible method for quantifying DNA damage. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and chemical environment within the molecule. In related N-(Purin-6-yl)amino carboxylic acids, ¹H NMR spectra clearly show signals for the purine ring protons (H-2 and H-8), the N-H proton, and the protons of the alkyl chain. mdpi.com The chemical shifts of these protons can be influenced by solvent, concentration, and temperature. washington.edumsu.edu For this compound, specific signals corresponding to the two methylene (B1212753) groups of the ethanol (B145695) substituent would be expected, providing unambiguous structural confirmation. Two-dimensional NMR techniques are particularly powerful for studying adenosine (B11128) derivatives and can help resolve complex structural questions, such as the presence of different tautomers or rotamers in solution. mdpi.com

Table 1: Expected Spectroscopic Data for this compound

Technique Method Expected Observation Reference
Mass Spectrometry ESI-MS (+) Protonated molecular ion [M+H]⁺ at m/z 180.1 mdpi.com
¹H NMR (in DMSO-d₆) Signals for purine H-2 & H-8 (~8.3-8.4 ppm), CH₂ groups of ethanol (~3.5 ppm), and NH/OH protons (variable) mdpi.commsu.edu
¹³C NMR (in DMSO-d₆) Resonances for purine carbons (~114-152 ppm) and ethanol carbons mdpi.com

X-ray Crystallography for Detailed Structural Analysis of Related Compounds

X-ray crystallography is an indispensable tool for determining the three-dimensional structure of molecules in the solid state at atomic resolution. While a crystal structure for this compound itself is not detailed in the provided sources, extensive crystallographic studies on related N6-substituted adenine (B156593) and adenosine analogues provide critical insights into their molecular geometry, conformation, and intermolecular interactions. xray.cz

Table 2: Crystallographic Data for a Related N6-Substituted Adenine Complex

Compound Formula Crystal System Space Group Key Structural Features Reference
[Cu₂(μ–HL¹)₂(μ-Cl)₂Cl₂]Cl₂ C₁₆H₂₈Cl₆Cu₂N₁₀ Triclinic P-1 Dinuclear copper(II) complex with N6-propyladeninium ligands; protonation at N1; extensive H-bonding. mdpi.com

(where HL¹ = N6-propyladeninium)

Biochemical Assays for Enzyme Inhibition and Receptor Binding Affinity

Biochemical assays are essential for quantifying the interaction of this compound and its analogues with specific molecular targets, such as enzymes and receptors. These assays are fundamental to understanding the compound's mechanism of action.

Enzyme Inhibition Assays: Purine derivatives are frequently evaluated as inhibitors of various enzymes, particularly kinases. mdpi.com Assays are conducted to determine the concentration of the compound required to inhibit enzyme activity by 50% (IC₅₀). For example, N6-substituted adenosine analogues have been screened for their inhibitory activity against MtbAdoK (adenosine kinase), with potent compounds showing IC₅₀ values in the nanomolar range. nih.gov Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net Other enzymes targeted by purine derivatives include xanthine (B1682287) oxidase and cyclin-dependent kinases (CDKs). xray.czresearchgate.net

Receptor Binding Affinity: The affinity of purine analogues for various receptors, often G protein-coupled receptors (GPCRs) like adenosine receptors or cannabinoid receptors, is determined through binding assays. nih.govnih.gov Competitive radioligand displacement assays are commonly used, where the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. nih.gov The results are often expressed as an inhibition constant (Ki) or an apparent dissociation affinity constant (Ke), which indicate the compound's binding affinity for the receptor. nih.gov

Table 3: Examples of Biochemical Assays for Purine Derivatives

Assay Type Target Measured Parameter Example Compound Class Reference
Enzyme Inhibition Adenosine Kinase IC₅₀ N6-substituted adenosine analogues nih.gov
Enzyme Inhibition Bcr-Abl Kinase IC₅₀ 2,6,9-substituted purine derivatives mdpi.com
Receptor Binding Cannabinoid Receptor 1 (CB1) Kₑ Diphenyl purine derivatives nih.gov
Receptor Agonism Adenosine A1/A2B Receptors Triglyceride Accumulation Adenosine receptor agonists nih.gov

Cell-Based Screening Platforms for Activity Profiling

Cell-based assays provide a crucial link between biochemical activity and physiological effects, allowing researchers to profile the activity of compounds in a biological context. These platforms are used to assess a wide range of cellular responses.

Cytotoxicity and Proliferation Assays: A primary step in activity profiling is to assess a compound's effect on cell viability. The cytotoxic effects of the related compound N6-(2-Hydroxyethyl)-adenosine (HEA) were evaluated against gastric carcinoma cell lines (SGC-7901 and AGS). mdpi.com These studies demonstrated that the compound exerted cytotoxic effects in a dose- and time-dependent manner. mdpi.com Such assays can identify compounds with potential anticancer activity.

Functional and Phenotypic Screening: Beyond cytotoxicity, cell-based screens can identify compounds that induce specific cellular changes. For instance, 2,6-diamino-substituted purine derivatives, structurally related to the core purine scaffold, have been tested for their potential to induce cardiomyogenic cell differentiation from progenitor cells. arkat-usa.orgresearchgate.net Other cell-based platforms have been used to investigate the role of adenosine signaling in ethanol-induced fat accumulation in hepatocytes and to screen for compounds that modulate PI3-kinase pathways. nih.govgoogle.com These functional screens are vital for discovering compounds with potential therapeutic applications in areas like regenerative medicine and metabolic diseases. researchgate.net

Table 4: Cell-Based Screening of N6-(2-Hydroxyethyl)-adenosine (HEA)

Cell Line Assay Type Finding Reference
SGC-7901 (Gastric Cancer) Cytotoxicity HEA exerted dose- and time-dependent cytotoxic effects. mdpi.com
AGS (Gastric Cancer) Cytotoxicity HEA induced apoptosis and autophagy. mdpi.commedchemexpress.com
RAW 264.7 (Macrophage) Anti-inflammatory HEA reduced the expression of LPS-induced TNF-α and IL-1β. medchemexpress.com
NRK-49F (Kidney Fibroblast) Anti-fibrosis HEA reduced TGF-β1-induced expression of fibrosis markers. medchemexpress.com

Future Research Directions and Methodological Innovations

Development of Next-Generation Purine-Based Chemical Probes for Biological Research

Chemical probes are indispensable small-molecule tools for dissecting protein function within complex biological systems. nih.gov The development of next-generation probes based on the purine (B94841) framework is a pivotal research direction. These advanced probes will enable a more nuanced understanding of the biological roles of their targets.

Future research will likely focus on creating purine analogues with enhanced properties, such as bright, environmentally sensitive fluorescence. researchgate.net For instance, researchers have synthesized novel 2-amino-2′-deoxyadenosine derivatives that exhibit strong solvatochromicity and pH-dependent fluorescence, making them excellent candidates for probing microenvironments within a cell. researchgate.net Another innovative approach involves incorporating trifluoromethyl (CF3) groups into purine nucleosides. The ¹⁹F nucleus possesses properties highly suitable for NMR spectroscopy, allowing for the creation of ¹⁹F NMR probes to monitor enzymatic reactions in real-time with high sensitivity and without the background noise of ¹H NMR. acs.org These trifluoromethylated purine nucleotides have been successfully used to track the activity of human nucleotide hydrolases. acs.org

Furthermore, activity-based protein profiling (ABPP) probes are becoming increasingly sophisticated. These probes form a covalent bond with a target protein, allowing for the identification and occupancy measurement of the target in cells and tissues. nih.gov The design of clickable, activity-based probes derived from purine-based drugs allows for the study of their proteome-wide selectivity, which is crucial for optimizing the next generation of therapeutic agents and minimizing off-target effects. nih.gov

Application of Omics Technologies to Elucidate System-Wide Biological Effects

Omics technologies, including proteomics, metabolomics, and transcriptomics, offer a holistic view of molecular changes in biological systems, moving beyond a single-target approach. nih.govfrontiersin.org Applying these high-throughput assays is crucial for understanding the system-wide effects of purine derivatives like 2-(1H-Purin-6-ylamino)ethanol.

Metabolomics, for instance, can identify all small-molecule metabolites in an organism, revealing how a purine compound alters metabolic pathways. frontiersin.org In studies of depression models, multi-omics analysis revealed that disturbances in purine metabolism were among the most significantly altered molecular pathways. nih.gov Similarly, in ruminant nutrition, urinary purine derivatives are used as biomarkers for microbial protein synthesis, a process that can be further refined by integrating omics data to improve accuracy. mdpi.comnih.gov

The integration of multiple omics datasets (multi-omics) provides a powerful platform for uncovering complex regulatory networks. nih.gov For example, combining proteomics and metabolomics can link changes in protein expression to alterations in metabolic pathways, providing a comprehensive picture of a compound's mechanism of action. nih.gov In the context of traditional Chinese medicine, omics technologies are being used to understand how herbal formulas, which contain a complex mixture of compounds, affect bone metabolism by modulating pathways such as purine metabolism. frontiersin.org This system-level approach is essential for identifying not only the intended therapeutic effects of purine derivatives but also potential off-target effects and undiscovered therapeutic applications.

Advanced Computational Modeling for Predictive Research and Lead Optimization

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new drugs at a reduced cost. mdpi.com For purine derivatives, advanced computational modeling offers powerful predictive capabilities.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis are used to build models that correlate the structural features of molecules with their biological activity. mdpi.commdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help identify the key steric and electronic properties required for a compound's potency. mdpi.com For example, 3D-QSAR studies on 2,6,9-trisubstituted purine derivatives revealed that steric properties were more influential than electronic properties for cytotoxic activity. mdpi.com

Molecular docking simulations predict the preferred binding orientation of a ligand to its target receptor, providing insights into the mechanism of action at a molecular level. innovareacademics.in These predictions can be further refined and validated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-receptor complex over time to assess its stability. mdpi.com First-principles electronic structure calculations are also employed to determine fundamental properties, such as the most stable tautomeric form of a purine derivative, which is critical for accurate computational studies of protein binding. nih.gov

Computational TechniqueApplication in Purine Derivative ResearchKey Findings/BenefitsReferences
3D-QSAR (CoMFA/CoMSIA) Correlate structural features with biological activity (e.g., CDK2 inhibition, cytotoxicity).Generates predictive models to guide the design of new compounds with enhanced potency. Identified that steric properties are often dominant for activity. mdpi.com, mdpi.com
Molecular Docking Predict binding modes and affinities of purine derivatives to target proteins (e.g., kinases, MTH1).Elucidates ligand-receptor interactions and helps in virtual screening of compound libraries. mdpi.com, innovareacademics.in
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of ligand-protein complexes over time.Verifies the stability of docked poses and provides detailed information on the binding mechanism. mdpi.com
Quantum Chemical Calculations Determine the most stable tautomeric forms and electronic properties of purine derivatives.Ensures accurate structural representation for subsequent docking and QSAR studies, crucial for reliable predictions. nih.gov, techscience.com

Exploration of Novel Biological Targets for Purine Derivatives

While purine derivatives are well-known for targeting established protein families like kinases, a significant future direction is the exploration of novel biological targets. mdpi.com This expansion of the "target space" could unlock treatments for a wider range of diseases.

Phenotypic screening, where compounds are tested for their effect on cell behavior rather than a specific protein, is a powerful way to identify new activities and, by extension, new targets. nih.gov A series of 2,6-diaminopurine (B158960) derivatives, identified through phenotypic screening, were found to be broad-spectrum antivirals, showing activity against flaviviruses, influenza, and SARS-CoV-2. nih.gov This multi-target effect suggests engagement with host or viral targets beyond the initially expected ones.

Efforts are also underway to design purine derivatives as dual-target inhibitors. For example, compounds have been designed to simultaneously inhibit Janus kinase 2 (JAK2) and the bromodomain-containing protein 4 (BRD4), which could offer synergistic therapeutic effects in treating certain cancers and inflammatory diseases. nih.gov Other research has focused on developing inhibitors for targets like cyclin-dependent kinase 9 (CDK9) for cancer therapy and exploring the potential of purine-based compounds as herbicide safeners, demonstrating the chemical versatility of the purine scaffold. acs.orgnih.gov The continued synthesis and evaluation of diverse purine libraries will be essential for uncovering these new biological functions and therapeutic opportunities. mdpi.com

Q & A

Q. How can the synthesis of 2-(1H-Purin-6-ylamino)ethanol be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as solvent polarity (e.g., DMSO or methanol for solubility ), temperature (controlled heating to avoid decomposition ), and stoichiometric ratios of purine derivatives to ethanolamine precursors. Purification via column chromatography or recrystallization in polar solvents (e.g., methanol/water mixtures) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC (high-performance liquid chromatography) ensures intermediate stability .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify the purine-ethanolamine linkage and stereochemistry. Compare chemical shifts to related cytokinins like trans-zeatin (δ 7.8–8.2 ppm for purine protons) .
  • Mass Spectrometry : High-resolution ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight (expected [M+H]+^+ at m/z 220.12) .
  • Purity Analysis : HPLC with a C18 column and UV detection at 260 nm (purine absorbance) quantifies impurities. Retention times should match authenticated standards .

Q. How should solubility and stability be assessed for biological assays?

  • Methodological Answer : Solubility tests in DMSO, methanol, or aqueous buffers (pH 4–7) are critical. For stability, conduct time-course experiments under assay conditions (e.g., 25°C, light-protected) with periodic HPLC analysis to detect degradation products. Store lyophilized samples at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across plant models?

  • Methodological Answer : Contradictions may arise from species-specific receptor affinity or experimental variables (e.g., light exposure, hormone synergies). To address this:
  • Standardize Assays : Use genetically uniform plant lines (e.g., Arabidopsis mutants) and controlled environments .
  • Dose-Response Curves : Quantify EC50_{50} values across concentrations (0.1–100 µM) to identify optimal activity windows.
  • Statistical Validation : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to compare bioactivity across replicates. Replicate studies in ≥3 independent labs to confirm findings .

Q. What role does stereochemistry play in the compound’s biological activity, and how can isomers be differentiated?

  • Methodological Answer : The trans vs. cis configuration at the ethanolamine linkage (e.g., as in zeatin isomers) significantly affects receptor binding. To differentiate:
  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare CD spectra to known standards (e.g., trans-zeatin’s positive Cotton effect at 270 nm) .
  • Bioactivity Assays : Test isomers in cytokinin-dependent systems (e.g., tobacco callus growth) to correlate stereochemistry with potency .

Q. How can thermodynamic properties (e.g., vaporization enthalpy, solubility) be modeled for this compound?

  • Methodological Answer : Apply group-contribution methods (e.g., UNIFAC) or quantum mechanical calculations (DFT) to predict properties. Validate models using experimental
  • Vaporization Enthalpy : Measure via calorimetry or correlate with analogous ethanolamines (e.g., 2-(ethylamino)ethanol, Δvap_{vap}H = 52.3 kJ/mol ).
  • Aqueous Solubility : Use the shake-flask method with UV quantification. Adjust for pH-dependent ionization (pKa ~14.5 predicted ).

Data Presentation and Critical Analysis

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular FormulaC7_7H10_{10}N6_6O
Molecular Weight194.19 g/mol
Melting Point209–211°C (decomposes)
Solubility in DMSO25 mg/mL (25°C)
Predicted logP (LogD)−0.34 (pH 7.4)

Q. Guidance for Data Contradictions :

  • Root-Cause Analysis : Trace discrepancies to methodological differences (e.g., extraction protocols, solvent purity).
  • Meta-Analysis : Pool datasets from multiple studies using random-effects models to identify consensus trends .

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